![molecular formula C51H90O2 B1238769 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate CAS No. 60758-73-8](/img/structure/B1238769.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cholesteryl nervonate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid chemistry and the behavior of lipid layers.
Biology: It plays a role in understanding the composition and function of biological membranes.
Medicine: It is investigated for its potential in treating dry eye syndrome and other ocular conditions.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties .
Wirkmechanismus
Cholesteryl nervonate exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with various lipid molecules, modulating their behavior and function. In the context of ocular health, it helps maintain the integrity of the tear film lipid layer, preventing tear evaporation and ensuring proper lubrication of the eye surface .
Similar Compounds:
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl linoleate
Comparison: Cholesteryl nervonate is unique due to its long-chain monounsaturated fatty acid, nervonic acid, which imparts distinct physical and chemical properties. Unlike cholesteryl oleate and cholesteryl palmitate, cholesteryl nervonate forms more stable lipid layers, making it particularly useful in applications requiring enhanced membrane stability .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate plays a crucial role in biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects. Additionally, it may interact with proteins involved in lipid transport and storage, influencing cellular lipid homeostasis .
Cellular Effects
The compound this compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those related to lipid signaling and metabolism. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The compound’s influence on cellular metabolism includes alterations in lipid synthesis and degradation pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical pathway. For instance, it may inhibit certain lipases, reducing the breakdown of lipids, or activate esterases, enhancing lipid metabolism. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation into cellular processes. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesteryl nervonate can be synthesized through the esterification of cholesterol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, cholesteryl nervonate is produced by esterifying cholesterol with nervonic acid in large-scale reactors. The process involves maintaining precise temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesteryl nervonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl nervonate epoxide.
Reduction: Reduction reactions can convert it back to cholesterol and nervonic acid.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cholesteryl nervonate epoxide.
Reduction: Cholesterol and nervonic acid.
Substitution: Various substituted cholesteryl derivatives.
Eigenschaften
CAS-Nummer |
60758-73-8 |
|---|---|
Molekularformel |
C51H90O2 |
Molekulargewicht |
735.3 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3/b15-14+/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 |
InChI-Schlüssel |
PUKCXSHDVCMMAN-ATRPORLUSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Physikalische Beschreibung |
Solid |
Synonyme |
cholesteryl 15-tetracosenoate cholesteryl nervonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



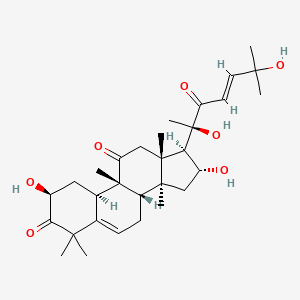

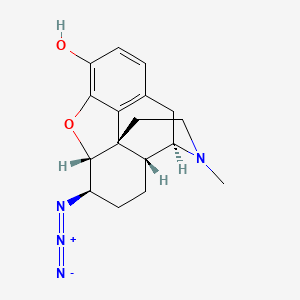

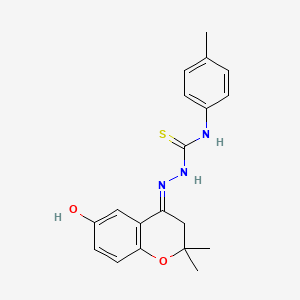

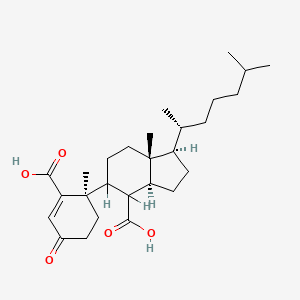
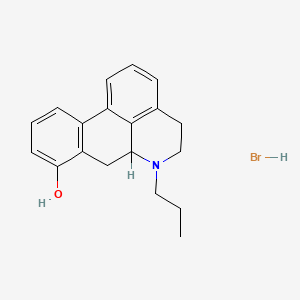

![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)
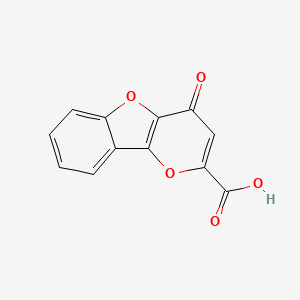

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
